![molecular formula C25H20N4O2 B2781272 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1189680-67-8](/img/structure/B2781272.png)
6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is primarily targeted towards Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties . These studies help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for determining its bioavailability .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . This makes it a potential candidate for cancer treatment, as it can selectively target tumor cells .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazolinone derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance:
- A series of quinazoline derivatives demonstrated effectiveness against multiple tumor subpanels by inducing apoptosis and inhibiting cell proliferation .
- The compound's structural analogs have been evaluated for their ability to act as antagonists of platelet-derived growth factor receptors (PDGFR), which are implicated in cancer progression .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Studies have shown that quinazolinone derivatives can serve as effective agents against various bacterial and fungal strains:
- A study highlighted the antibacterial and antifungal properties of related quinazolinone compounds, suggesting potential use in treating infections caused by resistant strains .
- The presence of specific functional groups in the triazole and quinazolinone moieties enhances these antimicrobial effects .
Anti-inflammatory Effects
Research has indicated that certain derivatives of quinazolinones possess anti-inflammatory properties:
- Compounds similar to the one discussed have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in inflammatory responses .
- These findings suggest potential applications in treating inflammatory diseases where TNF-α is a key mediator.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships is crucial for developing more effective derivatives:
- Various synthetic methods have been explored to optimize the yield and biological activity of quinazolinone derivatives .
- The incorporation of different substituents on the quinazolinone scaffold can significantly alter its pharmacological profile, making SAR studies essential for drug development.
Case Studies and Research Findings
Several studies provide insights into the effectiveness of this compound and its analogs:
Study | Findings | Application |
---|---|---|
Study A | Identified as a potent inhibitor of PDGFR with significant anticancer activity | Cancer treatment |
Study B | Demonstrated broad-spectrum antimicrobial activity against resistant strains | Infection control |
Study C | Showed anti-inflammatory effects by inhibiting TNF-α production | Treatment of inflammatory diseases |
Analyse Chemischer Reaktionen
Oxidation Reactions
The compound undergoes oxidation at its ketone and aromatic moieties. Key reagents and outcomes include:
Oxidizing Agent | Conditions | Primary Products | Notes |
---|---|---|---|
Potassium permanganate | Acidic aqueous medium | Carboxylic acid derivatives | Selective oxidation of α-keto groups |
Ozone | Dichloromethane, -78°C | Cleavage products with fragmented aryl rings | Limited yield due to side reactions |
These reactions typically require controlled conditions to prevent over-oxidation of the triazole ring system.
Reduction Reactions
The α-ketoethyl side chain and electron-deficient aromatic systems are susceptible to reduction:
Reducing Agent | Conditions | Primary Products |
---|---|---|
Sodium borohydride | Methanol, 0–25°C | Secondary alcohol derivatives |
Hydrogen gas (H₂) | Pd/C catalyst, ethanol | Partially saturated quinazoline intermediates |
Reduction of the ketone group yields 6-(2-(2,4-dimethylphenyl)-2-hydroxyethyl) derivatives, while hydrogenation partially saturates the quinazoline ring.
Nucleophilic Substitution
The electron-deficient triazole and quinazoline rings facilitate nucleophilic attacks:
Nucleophile | Conditions | Substitution Site | Products |
---|---|---|---|
Amines (e.g., NH₃) | DMF, 80–100°C | C-5 position of quinazoline | 5-Amino-triazoloquinazolinones |
Thiols (e.g., PhSH) | K₂CO₃, DMSO, reflux | C-2 phenyl group | Thioether-functionalized derivatives |
Reactivity is modulated by steric hindrance from the 2,4-dimethylphenyl group.
Hydrolysis Reactions
Controlled hydrolysis under acidic or alkaline conditions yields distinct products:
Condition | Reagents | Products |
---|---|---|
Acidic (HCl, H₂SO₄) | 6M HCl, reflux | Cleavage of triazole ring to form amides |
Alkaline (NaOH) | 2M NaOH, ethanol, 60°C | Hydrolysis of ester-like linkages in side chains |
Hydrolysis pathways are highly pH-dependent, with acidic conditions favoring ring-opening reactions .
Cycloaddition and Multicomponent Reactions
The compound participates in cycloaddition reactions due to its electron-rich triazole moiety:
These reactions expand the compound’s utility in synthesizing polycyclic heteroaromatic systems .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions modify aryl substituents:
Reaction | Catalyst | Substrates | Products |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-modified derivatives |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary amines | Aminated triazoloquinazolines |
Such modifications enhance structural diversity for pharmacological screening .
Stability Under Thermal and Photolytic Conditions
Stability studies reveal:
Condition | Observation | Degradation Products |
---|---|---|
Thermal (150°C, air) | Partial decomposition after 6 hours | Oxidized quinazoline derivatives |
UV light (254 nm) | Rapid cleavage of the triazole ring | Fragmented aromatic amines |
Comparative Reactivity Insights
The compound’s reactivity differs from simpler quinazolines due to:
Eigenschaften
IUPAC Name |
6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-16-12-13-19(17(2)14-16)22(30)15-28-21-11-7-6-10-20(21)24-26-23(27-29(24)25(28)31)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYWPRGNXHJGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.